molecular formula C21H32O2 B11954234 6-Hydroxy-3,5-cyclopregnan-20-one

6-Hydroxy-3,5-cyclopregnan-20-one

Cat. No.: B11954234
M. Wt: 316.5 g/mol
InChI Key: UGIARLNNAPRCPF-UHFFFAOYSA-N
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Description

1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone is a complex organic compound with a unique structure. It belongs to a class of compounds known for their intricate polycyclic frameworks, which often exhibit interesting chemical and biological properties. This compound is characterized by its multiple fused rings and hydroxyl functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules under specific conditions to form the polycyclic structure. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography or recrystallization to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a model compound to study polycyclic structures and their reactivity.

    Biology: The compound’s biological activity is of interest for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The polycyclic structure may allow the compound to interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(10-methoxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone: Similar structure with a methoxy group instead of a hydroxyl group.

    (1aR,10aS)-10-hydroxy-3a,5a-dimethyltetradecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6(1H)-one: A related compound with a slightly different polycyclic framework.

Uniqueness

The uniqueness of 1-(10-hydroxy-3a,5a-dimethylhexadecahydrocyclopenta[a]cyclopropa[2,3]cyclopenta[1,2-f]naphthalen-6-yl)ethanone lies in its specific polycyclic structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

1-(8-hydroxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl)ethanone

InChI

InChI=1S/C21H32O2/c1-12(22)15-4-5-16-14-10-18(23)21-11-13(21)6-9-20(21,3)17(14)7-8-19(15,16)2/h13-18,23H,4-11H2,1-3H3

InChI Key

UGIARLNNAPRCPF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C45C3(CCC4C5)C)O)C

Origin of Product

United States

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